2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with a thiophene moiety and a sulfanyl-acetamide chain linked to a 3,4-dichlorophenyl group. Its structure comprises:
- 1,2,4-Triazole core: Substituted at position 4 with an amino group and at position 5 with a thiophen-2-yl ring. The triazole ring is a pharmacophore known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
- N-(3,4-dichlorophenyl)acetamide: The dichlorophenyl group introduces strong electron-withdrawing effects, likely improving lipophilicity and target binding compared to simpler aryl substituents .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-9-4-3-8(6-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGCPSRCRTXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
It’s suggested that the compound may interact with its targets through the formation of covalent bonds, hydrogen bonds, or other types of non-covalent interactions. The presence of the thiophen-2-yl and 1,2,4-triazol-3-yl groups in the molecule may contribute to its binding affinity and selectivity.
Biochemical Pathways
Thiazole derivatives, which share structural similarities with this compound, have been found to affect a variety of biochemical pathways related to their biological activities.
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have good bioavailability.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The structural formula of the compound is depicted as follows:
This compound features a thiophene ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit promising antimicrobial properties . The compound has been studied against various bacterial strains and fungi. For instance:
- Antifungal Activity : Compounds similar to this triazole have shown effectiveness against Candida albicans and Aspergillus niger, with mechanisms involving inhibition of ergosterol synthesis via cytochrome P450 enzymes .
- Antibacterial Activity : The compound has demonstrated activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating moderate potency .
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Effective | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. The compound's mechanism involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells:
- Cell Lines Tested : Specific studies have shown that the compound exhibits cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 43.4 μM respectively .
Enzyme Inhibition
The compound also acts as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes involved in metabolic pathways:
- Target Enzymes : Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thiophene ring enhances its reactivity and potential interactions due to the sulfur atom's unique electronic properties.
Case Studies
- Stress-Protective Effects : A study investigated the stress-protective effects of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate on white rats, showing improvements in physiological parameters and behavioral responses under stress conditions .
- Antimicrobial Screening : Another research effort focused on synthesizing various triazole derivatives and assessing their antimicrobial activities against clinical isolates, demonstrating that modifications in structure significantly influenced their efficacy .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. The structural confirmation is often achieved through techniques such as NMR spectroscopy and X-ray crystallography. The unique structure contributes to its diverse biological properties.
Biological Applications
Antimicrobial Activity :
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Anticancer Properties :
Research indicates that triazole derivatives can inhibit cancer cell proliferation. Compounds structurally related to This compound have shown effectiveness against several cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Stress-Protective Effects :
Recent studies have explored the stress-protective properties of related compounds in animal models. These studies suggest that such triazoles can mitigate stress-induced behavioral changes and physiological responses, indicating potential use in neuroprotective therapies .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations and their impact on biological activity.
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Acetamides
Key Observations
Triazole Core Modifications: Amino group at position 4: Present in the target compound and AM31 (Ev10), this group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., reverse transcriptase in AM31) . Thiophene vs.
Acetamide-Linked Aryl Groups: 3,4-Dichlorophenyl (Target): The dual chlorine atoms increase lipophilicity and electron-withdrawing effects, likely enhancing target affinity compared to mono-chloro (Ev6, Ev12) or methoxy groups (Ev6) . 4-Nitrophenyl (AM31): The nitro group in AM31 contributes to strong reverse transcriptase inhibition, suggesting electron-withdrawing substituents optimize enzyme binding .
Biological Activity Trends :
- Anti-inflammatory : Compounds with dichlorophenyl (Target) or furan (Ev15) groups show promise in reducing inflammation, with Ev15 derivatives outperforming diclofenac .
- Antimicrobial : Derivatives with pyridine (Ev7) or thiophene (Target) substituents exhibit broad-spectrum activity, likely due to enhanced membrane penetration .
- Enzyme Inhibition : Hydroxyphenyl (AM31) and nitrophenyl groups are critical for high-affinity binding to reverse transcriptase .
Table 2: Activity Data of Representative Compounds
| Compound | Activity Type | Efficacy (Reference Compound) | Key Structural Determinants |
|---|---|---|---|
| Target Compound | Hypothesized anti-inflammatory | N/A | 3,4-Dichlorophenyl, thiophene |
| AM31 (Ev10) | Reverse transcriptase inhibition | 10× potency vs. Nevirapine | 2-Hydroxyphenyl, 4-nitrophenyl |
| KA3 (Ev7) | Antimicrobial | MIC: 2–8 µg/mL | Pyridin-4-yl, electron-withdrawing aryl |
| Ev15 Derivatives | Anti-exudative | 8/21 compounds > diclofenac | Furan-2-yl, sulfanyl-acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
